molecular formula C12H32HfN4 B1587031 Tetrakis(ethylmethylamido)hafnium(IV) CAS No. 352535-01-4

Tetrakis(ethylmethylamido)hafnium(IV)

Numéro de catalogue B1587031
Numéro CAS: 352535-01-4
Poids moléculaire: 410.9 g/mol
Clé InChI: NPEOKFBCHNGLJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH) is a colorless liquid that is sensitive to water and air. It freezes at -50 °C and boils around 78 °C at 0.1 Torr . TEMAH is commonly used as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) thin films. Due to HfO₂’s high dielectric constant (16-25), it serves as a dielectric film in semiconductor fabrication. Notably, TEMAH’s adsorption is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .


Synthesis Analysis

  • After completion, the solvent is removed, and the tetrakis(ethylmethylamino)hafnium compound is collected .

Molecular Structure Analysis

TEMAH has the linear formula [ (CH₃) (C₂H₅)N]₄Hf, with a molecular weight of 410.90 g/mol .


Chemical Reactions Analysis

TEMAH serves as a precursor for ALD of HfO₂ thin films. Its reactivity with water and ozone makes it ideal for ALD, and its self-limiting adsorption simplifies film growth on various substrates .


Physical And Chemical Properties Analysis

  • Sensitive to water and air

Applications De Recherche Scientifique

Atomic Layer Deposition (ALD) Optimization

One study highlights the application of tetrakis(ethylmethylamido)hafnium(IV) in the ALD process for HfO2 films. It underscores the compound's ability to achieve complete saturation of the SiO2 substrate at relatively low temperatures (~100°C), a critical factor for process optimization in semiconductor manufacturing. The study further demonstrates the technique's utility in situ diagnostics to enhance deposition conditions (Sperling, Kimes, & Maslar, 2010).

Novel Precursors for Low-Temperature Growth

Another research identified tetrakis(ethylmethylamido)hafnium(IV) as a base for synthesizing novel volatile compounds, which have been evaluated as precursors for the MOCVD of HfO2 thin films. These compounds facilitate the growth of stoichiometric and crystalline HfO2 layers at temperatures as low as 250°C, showcasing the potential for more energy-efficient deposition processes (Pothiraja et al., 2009).

In Situ Gas-Phase Diagnostics

Tetrakis(ethylmethylamido)hafnium(IV) also serves as a subject in developing in situ gas-phase diagnostics for the ALD process, offering insights into the metal alkylamide density during deposition. This research facilitates improved monitoring and control of the ALD process, crucial for the production of high-quality films (Maslar, Kimes, & Sperling, 2012).

Enhanced Film Deposition Techniques

Studies have explored the use of tetrakis(ethylmethylamido)hafnium(IV) with ozone in ALD to deposit HfO2 thin films on silicon wafers. This method achieves high uniformity and quality films, essential for microelectronic applications, by ensuring less than 1% within wafer non-uniformity and excellent step coverage for high aspect ratio trenches (Liu et al., 2005).

Conductive Hafnium Nitride Films

Furthermore, conductive hafnium nitride films have been deposited using plasma-assisted ALD with tetrakis(ethylmethylamino)hafnium, showcasing the versatility of this compound beyond traditional oxide layers. This process yields films with significantly reduced resistivity, enhancing their suitability for CMOS gate electrode applications (Consiglio, Zeng, Berliner, & Eisenbraun, 2008).

Safety And Hazards

TEMAH is flammable, emits flammable gases when in contact with water, and can cause skin and eye burns. Proper precautions should be taken during handling .

Orientations Futures

TEMAH continues to be a valuable precursor for advanced semiconductor fabrication, especially in the development of high-k dielectric materials. Researchers may explore its applications in novel materials and deposition techniques .

Propriétés

IUPAC Name

ethyl(methyl)azanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOKFBCHNGLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N-methyl-, hafnium(4+) salt (4:1)

CAS RN

352535-01-4
Record name Ethanamine, N-methyl-, hafnium(4+) salt (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hafnium tetrakis[ethyl(methyl)azanide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(ethylmethylamido)hafnium(IV)
Reactant of Route 2
Tetrakis(ethylmethylamido)hafnium(IV)
Reactant of Route 3
Tetrakis(ethylmethylamido)hafnium(IV)
Reactant of Route 4
Tetrakis(ethylmethylamido)hafnium(IV)
Reactant of Route 5
Tetrakis(ethylmethylamido)hafnium(IV)
Reactant of Route 6
Tetrakis(ethylmethylamido)hafnium(IV)

Citations

For This Compound
120
Citations
A Nishida, T Katayama, Y Matsuo - ACS Applied Nano Materials, 2023 - ACS Publications
Atomic layer deposition (ALD) of HfO 2 thin films was studied by using a novel Cl-free hafnium ALD precursor: tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium [Hf(dmap) 4 ]. This …
Number of citations: 0 pubs.acs.org
BS Kim, SD Hyun, T Moon, K Do Kim, YH Lee… - Nanoscale research …, 2020 - Springer
The chemical, physical, and electrical properties of the atomic layer deposited Hf 0.5 Zr 0.5 O 2 thin films using tetrakis(ethylmethylamino) (TEMA) and tetrakis(dimethylamino) (TDMA) …
Number of citations: 37 link.springer.com
S Ivan, E Rahimi, M Lekka, L Fedrizzi… - EUROCORR 2020 …, 2020 - air.uniud.it
Stainless steel- and Ti-based alloys are one of the most commonly used materials for production of biomedical implants. Although these materials have good anti-corrosive properties, …
Number of citations: 0 air.uniud.it
K Tapily, S Dey, S Consiglio, RD Clark… - ECS …, 2016 - iopscience.iop.org
Hf x Zr 1-x O 2 (0≤ x≤ 1) films with different Hf/(Hf+ Zr) ratios were deposited on Al 2 O 3 passivated Ge by atomic layer deposition (ALD) combined with a cyclical deposition and …
Number of citations: 2 iopscience.iop.org
I Spajić, E Rahimi, M Lekka, L Fedrizzi, I Milošev - 2020 - ricerca.unityfvg.it
Stainless steel-and Ti-based alloys are one of the most commonly used materials for production of biomedical implants. Although these materials have good anti-corrosive properties, …
Number of citations: 2 ricerca.unityfvg.it
VV Atuchin, MS Lebedev, IV Korolkov… - Journal of Materials …, 2019 - Springer
The optical quality Hf x Ti 1−x O 2 films with a wide range of the Hf/Ti ratio were prepared on Si (100) substrates by the ALD method with the use of tetrakis(ethylmethylamido)hafnium(IV…
Number of citations: 30 link.springer.com
I Spajić, I Milošev - Book of - aseee.eu
Titanium-based alloys are one of the most important materials used for manufacture of biomedical implant devices. In order to additional protect metals subjected to physiological …
Number of citations: 4 www.aseee.eu
D Das, T Kim, V Gaddam, C Shin, S Jeon - Solid-State Electronics, 2020 - Elsevier
Recently, negative capacitance (NC) effect in the dielectric/ferroelectric (DE/FE) bilayer system has received significant attention due to its potential in achieving sub- 60 mV/decade …
Number of citations: 15 www.sciencedirect.com
KB Su, HS Dam, M Taehwan, YH Lee… - Nanoscale …, 2020 - search.proquest.com
The chemical, physical, and electrical properties of the atomic layer deposited Hf 0.5 Zr 0.5 O 2 thin films using tetrakis (ethylmethylamino)(TEMA) and tetrakis (dimethylamino)(TDMA) …
Number of citations: 0 search.proquest.com
T Kim, J Park, BH Cheong, S Jeon - Applied Physics Letters, 2018 - pubs.aip.org
The effect of high-pressure nitrogen annealing at up to 50 atmospheres (atm) on Hf 0.5 Zr 0.5 O 2 films at relatively low temperatures (450 C) is analyzed using polarization-electric field …
Number of citations: 55 pubs.aip.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.